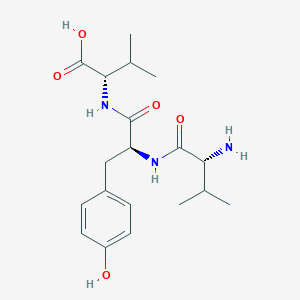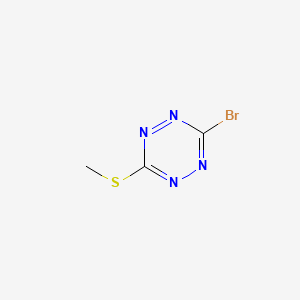
3-Bromo-6-(methylsulfanyl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(methylsulfanyl)-1,2,4,5-tetrazine is a heterocyclic compound that contains a tetrazine ring substituted with a bromine atom and a methylsulfanyl group. Tetrazines are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(methylsulfanyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like chromatography and recrystallization is also common to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(methylsulfanyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated tetrazine derivatives.
Substitution: Amino-tetrazines, thio-tetrazines.
Aplicaciones Científicas De Investigación
3-Bromo-6-(methylsulfanyl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(methylsulfanyl)-1,2,4,5-tetrazine involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the methylsulfanyl group provide sites for chemical modifications, allowing the compound to interact with different molecular targets. The tetrazine ring can undergo cycloaddition reactions, making it useful in bioorthogonal chemistry for labeling and tracking biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-(methylsulfanyl)-1H-inden-1-one
- 3-Bromo-6-[3-(methylsulfanyl)-1-propyn-1-yl]isoquinoline
Uniqueness
3-Bromo-6-(methylsulfanyl)-1,2,4,5-tetrazine is unique due to its tetrazine ring structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both bromine and methylsulfanyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
64499-97-4 |
|---|---|
Fórmula molecular |
C3H3BrN4S |
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
3-bromo-6-methylsulfanyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C3H3BrN4S/c1-9-3-7-5-2(4)6-8-3/h1H3 |
Clave InChI |
FABZCSNLOHBTJK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(N=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


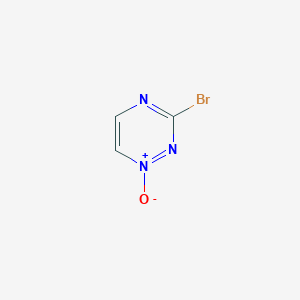
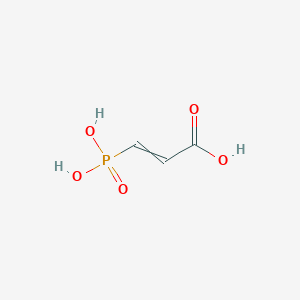
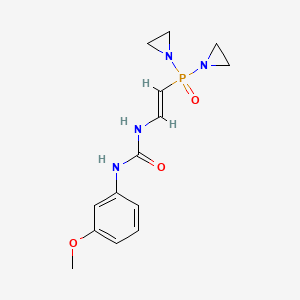
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

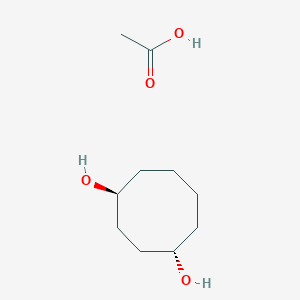
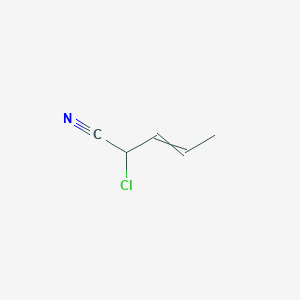
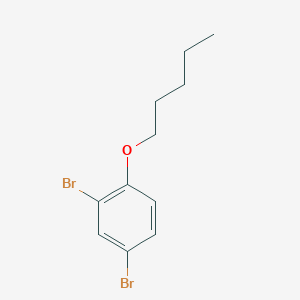
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)

